Eucalyptolic acid

Overview

Description

Eucalyptolic acid is a natural product found in Microcos paniculata and Eucalyptus camaldulensis with data available.

Scientific Research Applications

Microencapsulation and Delivery System

Eucalyptol, a major constituent of Eucalyptus spp., has therapeutic applications in treating conditions like migraine, sinusitis, asthma, and stress. Its chemical instability and volatility, however, limit its direct therapeutic use. A study by Akolade et al. (2019) explored using supercritical carbon dioxide for the encapsulation of eucalyptol with polymers, enhancing its bioactivity and enabling extended release, which is significant for pharmaceutical applications (Akolade et al., 2019).

Therapeutic Potential in Gastrointestinal Disorders

Murad et al. (2016) investigated eucalyptol's protective effects against acetic acid-induced colitis in rats, modeling human inflammatory bowel disease (IBD). Their findings suggest that eucalyptol, possibly through its antioxidant and anti-inflammatory properties, could be beneficial in treating IBD (Murad et al., 2016).

Enhancement of Transfollicular Drug Delivery

Abd et al. (2018) researched the role of eucalyptol in enhancing transfollicular delivery of caffeine from nanoemulsion formulations. This study highlights the potential of eucalyptol in improving the delivery of hydrophilic drugs through the skin, particularly targeting hair follicles and surrounding regions (Abd et al., 2018).

Catalysis in Organic Chemistry

Eucalyptol has been investigated as a bio-based solvent for organic transformations in palladium-catalyzed cross-coupling reactions (Campos et al., 2020), and for the synthesis of O,S,N-heterocycles (Campos et al., 2021). These studies showcase eucalyptol's potential as a sustainable alternative to common solvents in chemical reactions, contributing to greener chemistry practices (Campos et al., 2020), (Campos et al., 2021).

Lung Repair and Respiratory Health

Kennedy-Feitosa et al. (2019) explored the effect of eucalyptol on lung repair in mice following cigarette smoke-induced emphysema. Their findings indicate eucalyptol's potential as a therapeutic agent in treating chronic obstructive pulmonary disease (COPD) (Kennedy-Feitosa et al., 2019).

Pharmacological and Safety Profile

Bhowal and Gopal (2015) summarized the pharmacokinetic studies, pharmacological activities, and the safety profile of eucalyptol. This comprehensive review provides insights into the safe levels of eucalyptol in food preparations and its pharmacological properties (Bhowal & Gopal, 2015).

Pharmacokinetics via Breath Analysis

Beauchamp et al. (2010) monitored the breath gas concentrations of eucalyptol in volunteers after ingestion of eucalyptol-containing capsules. This study demonstrates the usefulness of real-time breath gas analysis for pharmacokinetic investigations, highlighting a novel approach to studying drug metabolism and excretion (Beauchamp et al., 2010).

Influence on Dementia Symptoms

Goto et al. (2019, 2020) conducted studies on the effect of eucalyptol on nursing home residents, particularly focusing on its influence on dementia symptoms. Their research provides evidence for the potential use of eucalyptol in mitigating dementia symptoms in elderly populations (Goto et al., 2019), (Goto et al., 2020).

Immune Function and Respiratory Health

Shao et al. (2020) examined the effects of different doses of eucalyptol on respiratory immune function and overall immune health in rats. Their findings contribute to understanding the appropriate use of eucalyptol in improving respiratory and immune functions (Shao et al., 2020).

Mechanism of Action

Target of Action

Eucalyptolic acid, also known as Eucalyptol, is a naturally produced cyclic ether and monoterpenoid . It is an active ingredient in many brands of mouthwash and cough suppressants . The primary targets of this compound are airway mucus and inflammatory cytokines . It controls airway mucus hypersecretion and asthma via anti-inflammatory cytokine inhibition .

Mode of Action

This compound interacts with its targets by inhibiting the production of inflammatory cytokines . This inhibition results in the control of airway mucus hypersecretion and asthma . It also reduces inflammation and pain when applied topically . Furthermore, it has been found to kill leukemia cells in vitro .

Biochemical Pathways

It is known that it impacts the inflammatory response pathway by inhibiting the production of inflammatory cytokines . This results in downstream effects such as the reduction of inflammation and pain, control of airway mucus hypersecretion, and potential anti-cancer effects .

Pharmacokinetics

It is known that this compound can be metabolized into 2alpha-hydroxy-1,8-cineole and 3alpha-hydroxy-1,8-cineole . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the control of airway mucus hypersecretion, reduction of inflammation and pain, and potential anti-cancer effects . These effects are the result of this compound’s interaction with its targets and its impact on the inflammatory response pathway .

Biochemical Analysis

Biochemical Properties

Eucalyptolic acid has been found to interact with multiple biomolecules, including various enzymes and proteins . It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the inflammatory response . This suggests that this compound may have anti-inflammatory properties .

Cellular Effects

This compound has been shown to influence cell function in a variety of ways. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death . It also appears to affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound’s effects is complex and multifaceted. It has been shown to bind to various biomolecules, inhibiting or activating enzymes, and causing changes in gene expression . For example, it inhibits the enzyme cyclooxygenase, which is involved in the production of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have a stable effect on cellular function, with no significant degradation observed over the course of several hours . Long-term effects on cellular function have also been observed in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with dosage. At low doses, it has been shown to have anti-inflammatory and anti-cancer effects . At high doses, it can have toxic effects, including hepatotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, a group of physiologically active lipid compounds .

Transport and Distribution

This compound is transported and distributed within cells and tissues by passive diffusion . It is lipophilic, allowing it to easily cross cell membranes and accumulate within cells .

Subcellular Localization

This compound is found in various subcellular locations within the cell. Due to its lipophilic nature, it can integrate into cell membranes and may also be found in the cytoplasm . Its exact subcellular localization can vary depending on the cell type and physiological conditions .

Properties

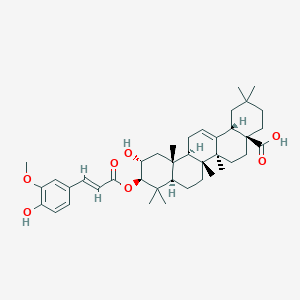

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-hydroxy-10-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O7/c1-35(2)17-19-40(34(44)45)20-18-38(6)25(26(40)22-35)11-13-31-37(5)23-28(42)33(36(3,4)30(37)15-16-39(31,38)7)47-32(43)14-10-24-9-12-27(41)29(21-24)46-8/h9-12,14,21,26,28,30-31,33,41-42H,13,15-20,22-23H2,1-8H3,(H,44,45)/b14-10+/t26-,28+,30-,31+,33-,37-,38+,39+,40-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAUKTRHFNKPLU-SWIGCEFXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)OC)O)C)C)C2C1)C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)OC)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

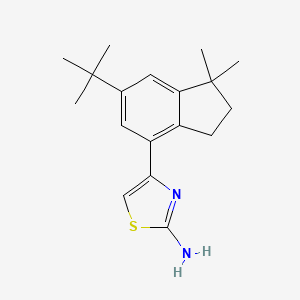

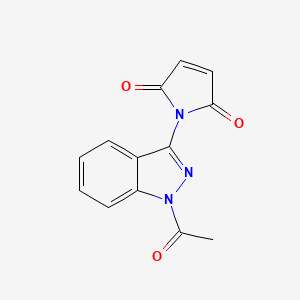

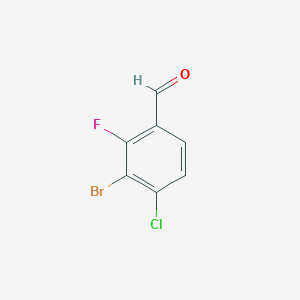

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)

![N-[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]hydroxylamine](/img/structure/B3034487.png)

![2-Chlorooxazolo[4,5-b]pyridine monohydrochloride](/img/structure/B3034497.png)